molecular formula C13H12ClNO2 B12969974 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid

2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid

Cat. No.: B12969974
M. Wt: 249.69 g/mol
InChI Key: MWYQEARCWLCRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid typically involves the chlorination of 4,5,7-trimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4,5,7-trimethylquinoline-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4,5,7-Trimethylquinoline
  • 2-Chloro-3-methylquinoline

Uniqueness

2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the quinoline ring enhances its stability and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4,5,7-trimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO2/c1-6-4-7(2)10-8(3)11(13(16)17)12(14)15-9(10)5-6/h4-5H,1-3H3,(H,16,17)

InChI Key

MWYQEARCWLCRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.